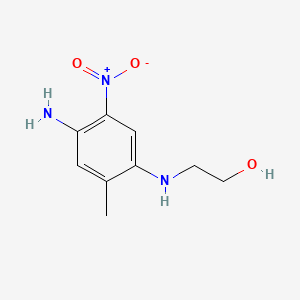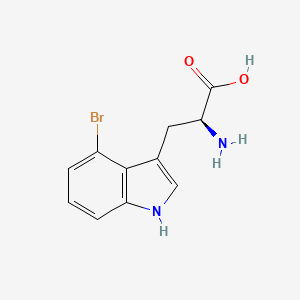
3-(3-Acetylphenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetylphenyl)benzonitrile is an organic compound with the molecular formula C15H11NO. It is also known by its IUPAC name, 3’-acetyl [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylphenyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with acetophenone under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like toluene or ethanol. The reaction is usually conducted at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 3-(3-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 3-(3-Carboxyphenyl)benzonitrile.
Reduction: 3-(3-Aminophenyl)benzonitrile.
Substitution: 3-(3-Nitrophenyl)benzonitrile, 3-(3-Bromophenyl)benzonitrile.
科学的研究の応用
3-(3-Acetylphenyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, including the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(3-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and nitrile groups can participate in various biochemical interactions, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA .
類似化合物との比較
3-(4-Acetylphenyl)benzonitrile: Similar structure but with the acetyl group attached to the para position of the phenyl ring.
3-(3-Acetylphenyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
3-(3-Acetylphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-(3-Acetylphenyl)benzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
3-(3-acetylphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNSNUNWCEGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400584 |
Source


|
| Record name | 3-(3-acetylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-99-1 |
Source


|
| Record name | 3-(3-acetylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
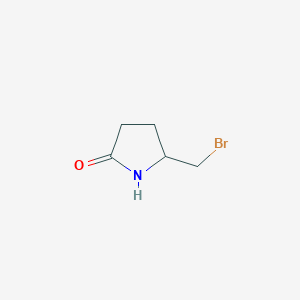
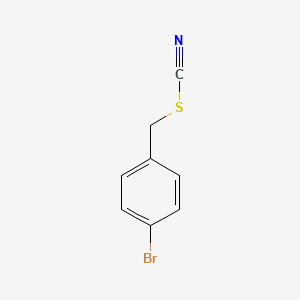

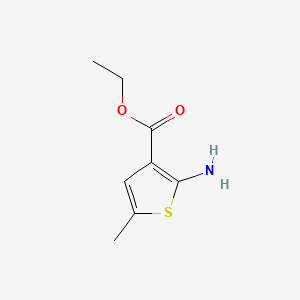
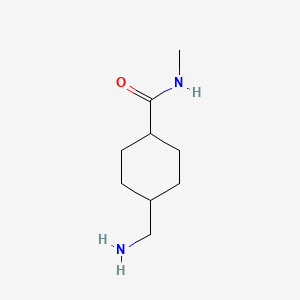
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

